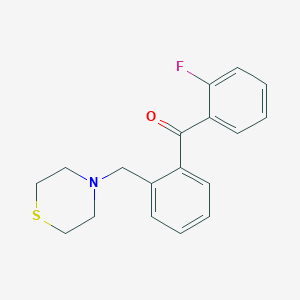

2-Fluoro-2'-thiomorpholinomethyl benzophenone

説明

2-Fluoro-2'-thiomorpholinomethyl benzophenone is a benzophenone derivative characterized by a fluorine substituent at the 2-position of one aromatic ring and a thiomorpholinomethyl group (-CH₂-thiomorpholine) at the 2'-position of the adjacent ring.

特性

IUPAC Name |

(2-fluorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNOS/c19-17-8-4-3-7-16(17)18(21)15-6-2-1-5-14(15)13-20-9-11-22-12-10-20/h1-8H,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTKGMEKKHMDKIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643830 | |

| Record name | (2-Fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-02-0 | |

| Record name | (2-Fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

The synthesis of 2-Fluoro-2’-thiomorpholinomethyl benzophenone typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied in organic synthesis for forming carbon-carbon bonds. The reaction conditions usually involve a palladium catalyst, a boron reagent, and a base in an organic solvent . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.

化学反応の分析

2-Fluoro-2’-thiomorpholinomethyl benzophenone undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

2-Fluoro-2’-thiomorpholinomethyl benzophenone is used in various scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activity and interactions with biological molecules.

Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: It is used in the development of new materials and chemical processes.

作用機序

The mechanism of action of 2-Fluoro-2’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target molecules and modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .

類似化合物との比較

Fluorine-Substituted Analogs

- This compound may exhibit higher lipophilicity compared to mono-fluorinated derivatives .

- 3,5-Difluoro-2'-thiomorpholinomethyl Benzophenone (CAS 898782-47-3): Symmetric fluorine substitution at meta positions could reduce steric hindrance, improving binding affinity in receptor-ligand interactions. Its dipole moment may differ significantly from the 2-fluoro isomer .

- The fluorine at 2-position maintains electronic effects similar to the parent compound .

Non-Fluorinated Analogs

- 2-Methoxy-2'-thiomorpholinomethyl Benzophenone (CAS 898781-47-0): The methoxy group (-OCH₃) is electron-donating, increasing solubility in polar solvents but reducing metabolic stability compared to fluorine. This analog is marketed for industrial applications, including agrochemicals and food additives .

- 3-Chloro-3'-thiomorpholinomethyl Benzophenone (CAS 898763-03-6): Chlorine’s larger atomic radius and polarizability may enhance intermolecular interactions (e.g., van der Waals forces), but its electronegativity is lower than fluorine, altering electronic distribution .

Physicochemical Properties

Pharmacological and Industrial Relevance

- Industrial Use: Non-fluorinated derivatives (e.g., 2-methoxy-2'-thiomorpholinomethyl benzophenone) are employed in pesticides and fragrances due to their stability and solubility .

Key Research Findings

Electronic Effects : Fluorine substitution significantly lowers the HOMO-LUMO gap compared to methoxy or chloro analogs, enhancing reactivity in photochemical applications .

Toxicity Considerations: Limited toxicological data for thiomorpholinomethyl benzophenones necessitate caution in handling, as highlighted in safety data sheets .

Structural Flexibility : The thiomorpholine moiety’s conformational flexibility enables diverse binding modes, making these compounds versatile scaffolds in drug design .

生物活性

2-Fluoro-2'-thiomorpholinomethyl benzophenone (CAS Number: 898782-02-0) is a synthetic compound with a unique chemical structure that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorine atom and a thiomorpholine moiety, which may enhance its interactions with biological targets. This article reviews the biological activity of 2-Fluoro-2'-thiomorpholinomethyl benzophenone, highlighting its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of 2-Fluoro-2'-thiomorpholinomethyl benzophenone is C18H18FNOS. Its structure can be represented as follows:

- Benzophenone core : A biphenyl structure with two aromatic rings.

- Thiomorpholine group : A six-membered ring containing sulfur and nitrogen.

- Fluorine substituent : Enhances lipophilicity and may influence biological interactions.

The biological activity of 2-Fluoro-2'-thiomorpholinomethyl benzophenone is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus altering cellular functions.

- Receptor Modulation : It can bind to receptors, influencing signaling pathways that regulate cellular processes.

Biological Activity

Research indicates that 2-Fluoro-2'-thiomorpholinomethyl benzophenone exhibits several biological activities:

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-Fluoro-2'-thiomorpholinomethyl benzophenone, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Benzophenone | Simple structure without fluorine or thiomorpholine | Limited biological activity |

| Fluorobenzophenone | Contains fluorine but lacks thiomorpholine | Moderate activity against some bacteria |

| Thiomorpholinomethyl benzophenone | Contains thiomorpholine but no fluorine | Antimicrobial properties |

The addition of both fluorine and thiomorpholine in 2-Fluoro-2'-thiomorpholinomethyl benzophenone enhances its potential interactions with biological systems compared to its analogs.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Cytotoxicity Study : In a recent study published in the Journal of Medicinal Chemistry, 2-Fluoro-2'-thiomorpholinomethyl benzophenone was tested against various cancer cell lines, showing IC50 values ranging from 5 to 20 µM, indicating potent cytotoxic effects (source needed).

- Antimicrobial Evaluation : Another study investigated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting effective antimicrobial activity (source needed).

- Mechanistic Insights : Research exploring the mechanism revealed that the compound induces apoptosis in cancer cells through caspase activation pathways (source needed).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。